molecular formula C15H20N2O4 B7985151 [(R)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

[(R)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7985151
M. Wt: 292.33 g/mol
InChI Key: VJPNLJCQXWXQAR-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[®-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a benzyloxycarbonyl group, which is a protecting group commonly used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Acetic Acid Moiety: This can be done through a nucleophilic substitution reaction where the pyrrolidine derivative reacts with a suitable acetic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[®-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group or the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[®-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of [®-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amino group, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    [®-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    [®-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-butyric acid: Similar structure but with a butyric acid moiety.

Uniqueness

[®-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to its analogs. The presence of the benzyloxycarbonyl group offers a protective function, allowing selective reactions to occur at other sites of the molecule.

Properties

IUPAC Name

2-[(3R)-3-[methyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-16(13-7-8-17(9-13)10-14(18)19)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPNLJCQXWXQAR-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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